

6-Carboxyfluorescein: A Technical Guide for Novice Researchers

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Compound of Interest

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An In-depth Guide to the Core Properties, Applications, and Experimental Protocols of a Versatile Fluorescent Probe.

Introduction

6-Carboxyfluorescein (6-FAM) is a widely utilized fluorescent dye that has become an indispensable tool in molecular biology, diagnostics, and drug development. Belonging to the fluorescein family, 6-FAM is prized for its bright green fluorescence, good water solubility, and the presence of a carboxylic acid group that facilitates its conjugation to a wide array of biomolecules.^{[1][2]} This guide provides a comprehensive overview of 6-FAM for researchers new to its use, detailing its fundamental properties, key applications, and step-by-step experimental protocols.

Core Properties of 6-Carboxyfluorescein

6-FAM is a derivative of fluorescein characterized by a carboxyl group attached to the benzene ring.^[3] Commercially, it is often available as a single isomer (6-FAM) or as a mixture of isomers (5(6)-FAM).^[3] The carboxyl group provides a reactive handle for covalent attachment to primary amines on biomolecules, typically through activation as an N-hydroxysuccinimide (NHS) ester.^[4]

Chemical and Physical Properties

The fundamental chemical and physical properties of 6-Carboxyfluorescein are summarized in the table below, providing essential data for its use in experimental settings.

Property	Value	Reference
Chemical Formula	C ₂₁ H ₁₂ O ₇	[3]
Molar Mass	376.32 g/mol	[3]
Appearance	Yellow to orange solid	
Solubility	Soluble in DMSO, DMF, and methanol	

Spectral Properties

The fluorescence of 6-FAM is central to its utility. Its spectral characteristics are summarized below. It is important to note that the fluorescence of 6-FAM is pH-dependent, with its intensity decreasing below pH 7. Optimal performance is typically achieved in the pH range of 7.5 to 8.5. [5]

Spectral Property	Value (in aqueous buffer, pH ~8-9)	Reference
Excitation Maximum (λ_{ex})	~495 nm	[3]
Emission Maximum (λ_{em})	~517 nm	[3]
Molar Extinction Coefficient (ϵ)	>72,000 M ⁻¹ cm ⁻¹ at ~492 nm in 0.01N NaOH	
Quantum Yield (Φ)	~0.93 (similar to fluorescein)	[6]

Key Applications and Experimental Protocols

6-FAM's versatility has led to its adoption in a multitude of applications. This section details the methodologies for some of its most common uses.

Labeling of Biomolecules with 6-FAM NHS Ester

The most frequent application of 6-FAM is the covalent labeling of proteins, peptides, and oligonucleotides. The carboxylic acid of 6-FAM is typically activated as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on the target biomolecule to form a stable amide bond.

Caption: Workflow for labeling an IgG antibody with 6-FAM NHS ester.

This protocol is adapted for labeling approximately 1 mg of an IgG antibody.

Materials:

- IgG Antibody (free of amine-containing stabilizers like Tris or BSA)
- 6-FAM, SE (N-hydroxysuccinimide ester)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
- Purification/Desalting Column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS), pH 7.4

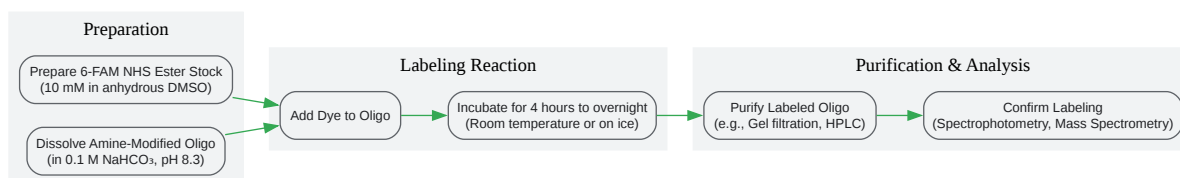
Procedure:

- Antibody Preparation:
 - Dissolve or buffer exchange the IgG antibody into the Reaction Buffer to a final concentration of 2.5 mg/mL.^[7] If the antibody solution contains Tris or other amine-containing buffers, it must be dialyzed against PBS and then into the Reaction Buffer.
- Dye Preparation:
 - Allow the vial of 6-FAM NHS ester to warm to room temperature before opening.
 - Prepare a 10 mM stock solution by dissolving the appropriate amount of 6-FAM NHS ester in anhydrous DMSO. For example, to label 1 mg of IgG (MW ~150,000 Da), a 10-20 fold molar excess of the dye is typically used.

- Labeling Reaction:
 - While gently vortexing the antibody solution, add the calculated volume of the 10 mM 6-FAM NHS ester stock solution. A common starting point is a 15:1 molar ratio of dye to antibody.^[7]
 - Incubate the reaction for 1 hour at room temperature, protected from light.^[7]
- Purification:
 - Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column (e.g., a desalting column) equilibrated with PBS.^[7] The first colored fraction to elute will be the labeled antibody.
- Determination of Degree of Labeling (DOL):
 - The DOL, or the average number of dye molecules per antibody, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~495 nm (for 6-FAM).

5'-Labeling of Oligonucleotides

6-FAM is a popular choice for labeling synthetic DNA and RNA oligonucleotides, which can then be used as primers in PCR and sequencing, or as probes in hybridization assays.^[2] The labeling is typically performed during solid-phase synthesis by incorporating a 6-FAM phosphoramidite at the 5' terminus. Alternatively, an amine-modified oligonucleotide can be synthesized and then labeled with 6-FAM NHS ester post-synthetically.



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Caption: Post-synthetic 5'-labeling of an amine-modified oligonucleotide.

Materials:

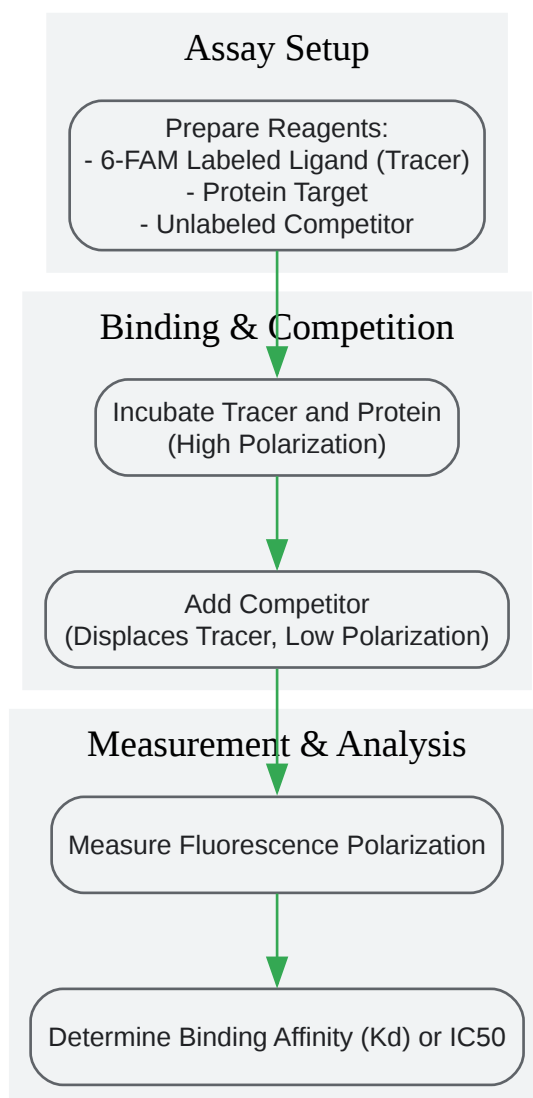
- 5'-Amine-modified oligonucleotide
- 6-FAM, SE (N-hydroxysuccinimide ester)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
- Purification supplies (e.g., gel filtration column or HPLC system)

Procedure:

- Oligonucleotide Preparation: Dissolve the 5'-amine-modified oligonucleotide in the Reaction Buffer.
- Dye Preparation: Prepare a fresh 10 mM stock solution of 6-FAM NHS ester in anhydrous DMSO.
- Labeling Reaction: Add a molar excess of the 6-FAM NHS ester solution to the oligonucleotide solution. The optimal molar ratio may need to be determined empirically but a 10- to 50-fold excess is a good starting point. Incubate the reaction for at least 4 hours at room temperature or overnight on ice, protected from light.^[2]
- Purification: Purify the labeled oligonucleotide from unreacted dye and byproducts using gel filtration, ethanol precipitation, or reverse-phase HPLC.
- Analysis: Confirm the successful labeling by measuring the absorbance spectrum of the purified product and, if possible, by mass spectrometry.

Fluorescence Polarization (FP) Assays

Fluorescence polarization is a powerful technique for studying molecular interactions in solution. It is based on the principle that the polarization of fluorescence emission is dependent on the rotational speed of the fluorescent molecule. A small, rapidly tumbling 6-FAM-labeled molecule (e.g., a peptide or a small molecule) will have a low fluorescence polarization. Upon binding to a larger molecule (e.g., a protein), its rotation slows down, resulting in an increase in fluorescence polarization. This change can be used to determine binding affinities and screen for inhibitors of the interaction.[8]



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Caption: Workflow for a competitive fluorescence polarization assay.

Materials:

- 6-FAM labeled peptide (tracer)
- Protein of interest
- Unlabeled competitor peptide or small molecule
- Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20, pH 7.4)[9]
- Black, opaque 384-well microplate
- Fluorescence plate reader with polarization filters for 6-FAM (Excitation ~485 nm, Emission ~530 nm)

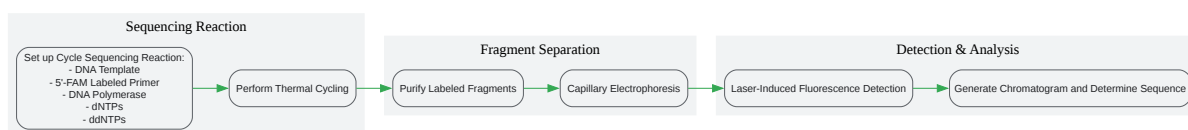
Procedure:

- Reagent Preparation: Prepare stock solutions of the 6-FAM labeled peptide, the protein, and the unlabeled competitor in the Assay Buffer.
- Binding Assay (to determine K_d):
 - In the wells of the microplate, add a fixed, low concentration of the 6-FAM labeled peptide (e.g., 10 nM).[9]
 - Add increasing concentrations of the protein to the wells.
 - Bring the final volume in each well to a constant value with Assay Buffer.
 - Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1 hour), protected from light.[9]
 - Measure the fluorescence polarization.
 - Plot the fluorescence polarization as a function of the protein concentration and fit the data to a binding curve to determine the dissociation constant (K_d).
- Competition Assay (to determine IC_{50}):

- In the wells of the microplate, add the 6-FAM labeled peptide and the protein at concentrations that give a high polarization signal (typically the protein concentration is at or slightly above the K_d).
- Add increasing concentrations of the unlabeled competitor.
- Incubate and measure the fluorescence polarization as described above.
- Plot the fluorescence polarization as a function of the competitor concentration to determine the IC_{50} value.

Sanger Sequencing

In automated Sanger sequencing, 6-FAM is commonly used to label one of the four dideoxynucleotide triphosphates (ddNTPs) or the sequencing primer.^{[10][11]} When a 6-FAM labeled ddNTP is incorporated during the sequencing reaction, it terminates the extension of the DNA strand. The resulting fragments, each ending with a fluorescently labeled base, are then separated by size using capillary electrophoresis. A laser excites the 6-FAM dye, and a detector records the emitted fluorescence, allowing the determination of the DNA sequence.



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Caption: Workflow for Sanger sequencing using a 5'-FAM labeled primer.

Materials:

- Purified DNA template (e.g., plasmid or PCR product)
- 5'-FAM labeled sequencing primer

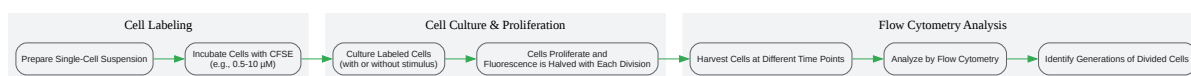
- Cycle sequencing kit (containing DNA polymerase, dNTPs, and ddNTPs)
- Thermal cycler
- Capillary electrophoresis-based DNA sequencer

Procedure:

- Reaction Setup:
 - In a PCR tube, combine the DNA template (e.g., 200-500 ng of plasmid DNA or 10-40 ng of a PCR product), the 5'-FAM labeled primer (e.g., 3.2 pmol), and the contents of the cycle sequencing kit according to the manufacturer's instructions.
- Thermal Cycling:
 - Perform cycle sequencing in a thermal cycler. A typical program involves an initial denaturation step, followed by 25-30 cycles of denaturation, annealing, and extension.
- Purification:
 - Purify the sequencing reaction products to remove unincorporated ddNTPs, dNTPs, and primers. This can be done by ethanol/EDTA precipitation or using a commercial clean-up kit.
- Capillary Electrophoresis:
 - Resuspend the purified fragments in a formamide-based loading buffer and denature them by heating.
 - Load the samples onto the capillary electrophoresis instrument.
- Data Analysis:
 - The instrument's software will automatically detect the fluorescence from the 6-FAM labeled fragments as they pass the detector, generating a chromatogram from which the DNA sequence can be read.

Cell Proliferation Assays using CFSE

6-Carboxyfluorescein diacetate, succinimidyl ester (CFDA-SE or CFSE) is a cell-permeable derivative of 6-FAM that is widely used to monitor cell proliferation.[12][13] Once inside the cell, intracellular esterases cleave the acetate groups, rendering the molecule fluorescent and amine-reactive. The activated dye then covalently attaches to intracellular proteins. As the labeled cells divide, the fluorescent dye is distributed equally between the daughter cells, resulting in a halving of the fluorescence intensity with each cell division. This can be quantified by flow cytometry, allowing for the tracking of multiple generations of cells.[1][14]



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Caption: Workflow for a cell proliferation assay using CFSE and flow cytometry.

Materials:

- Cells of interest (e.g., lymphocytes)
- CFSE (Carboxyfluorescein diacetate, succinimidyl ester)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
- Complete cell culture medium
- Flow cytometer

Procedure:

- Cell Preparation: Prepare a single-cell suspension of the cells to be labeled at a concentration of $1-10 \times 10^6$ cells/mL in PBS or HBSS.
- CFSE Staining:
 - Prepare a stock solution of CFSE in anhydrous DMSO (e.g., 5 mM).[13]
 - Dilute the CFSE stock solution in pre-warmed (37°C) PBS to the desired final working concentration (typically 1-10 μ M, which should be optimized for the specific cell type).[13]
 - Add the CFSE working solution to the cell suspension and mix gently.
 - Incubate for 15-20 minutes at 37°C, protected from light.[12][13]
- Quenching and Washing:
 - Stop the labeling reaction by adding 5-10 volumes of cold complete culture medium (containing serum) and incubate for 5 minutes.
 - Centrifuge the cells and wash them twice with complete culture medium to remove any unbound dye.
- Cell Culture:
 - Resuspend the labeled cells in fresh, pre-warmed complete culture medium and plate them under the desired experimental conditions (e.g., with or without a mitogenic stimulus).
- Flow Cytometry Analysis:
 - At various time points after stimulation, harvest the cells and analyze them by flow cytometry.
 - The CFSE fluorescence is typically detected in the FITC channel (FL1).
 - On a histogram of fluorescence intensity, each peak of successively halved fluorescence represents a generation of cell division.

Conclusion

6-Carboxyfluorescein is a robust and versatile fluorescent dye that has proven to be an invaluable tool for novice and experienced researchers alike. Its bright fluorescence, well-characterized spectral properties, and straightforward conjugation chemistry make it suitable for a wide range of applications, from labeling individual biomolecules to tracking the proliferation of entire cell populations. By understanding its core properties and following established experimental protocols, researchers can effectively harness the power of 6-FAM to advance their scientific investigations.

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References

- 1. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]
- 3. broadpharm.com [broadpharm.com]
- 4. bocsci.com [bocsci.com]
- 5. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 6. biotium.com [biotium.com]
- 7. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cd-genomics.com [cd-genomics.com]
- 10. 桑格测序步骤与方法 [sigmaaldrich.com]
- 11. cytologicsbio.com [cytologicsbio.com]
- 12. creative-bioarray.com [creative-bioarray.com]

- 13. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
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